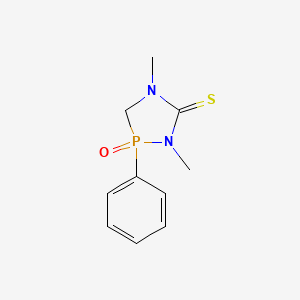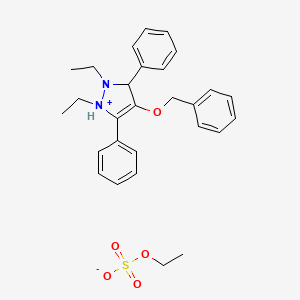
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine is a chemical compound that belongs to the class of phosphorus-containing heterocycles. These compounds are known for their diverse applications in organic synthesis and industrial processes. The structure of this compound includes a five-membered ring containing phosphorus, oxygen, and nitrogen atoms, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine typically involves the reaction of phenol with a suitable phosphorus-containing reagent under controlled conditions. One common method involves the deoxygenation of isocyanates using 2-Phenyl-3-methyl-1,3,2-oxazaphospholidine . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted oxazaphospholidines, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving phosphorus heterocycles.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine involves its interaction with molecular targets through its phosphorus, oxygen, and nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The pathways involved may include coordination with metal ions and participation in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-3-methyl-1,3,2-oxazaphospholidine: Similar in structure but with a phenyl group instead of a phenoxy group.
1,3,2-bis-heterophospholes: Another class of phosphorus heterocycles with different ring structures.
1,3,2-bis-heterophosphinanes: Compounds with six-membered rings containing phosphorus.
Uniqueness
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine is unique due to its specific ring structure and the presence of a phenoxy group, which imparts distinct chemical properties and reactivity compared to other phosphorus heterocycles. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Propriétés
Numéro CAS |
57301-49-2 |
|---|---|
Formule moléculaire |
C9H12NO2P |
Poids moléculaire |
197.17 g/mol |
Nom IUPAC |
3-methyl-2-phenoxy-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C9H12NO2P/c1-10-7-8-11-13(10)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
BATDRDSIGWSFCU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOP1OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B14616650.png)

![1,1-Difluorospiro[2.5]octane](/img/structure/B14616660.png)

![(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate](/img/structure/B14616668.png)

![Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14616686.png)
![N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide](/img/structure/B14616692.png)


![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)

![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)

